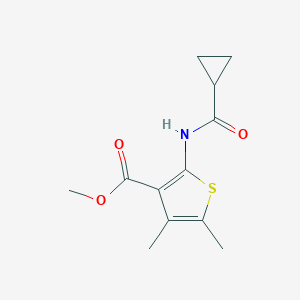
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CPCT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is also stable under physiological conditions and can be easily stored for long periods. However, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can also exhibit non-specific binding to proteins, which can affect its biological activity.
Zukünftige Richtungen
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has significant potential for future research. One area of future research could be the development of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate analogs with improved pharmacokinetic properties. Another area of future research could be the investigation of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate's potential in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate could be further elucidated to identify new targets for drug development. Overall, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a promising compound with significant potential for future research in the field of medicinal chemistry.
Synthesemethoden
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to produce Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQQMJPRHXTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

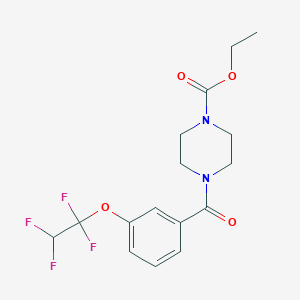
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494568.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-[(2,4-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494571.png)
![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)
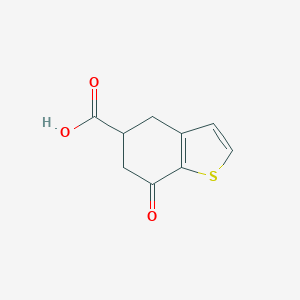
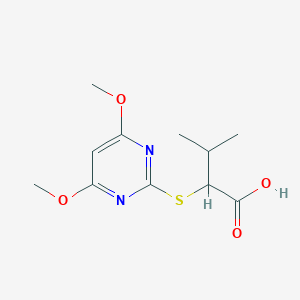

![N-{4-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B494583.png)
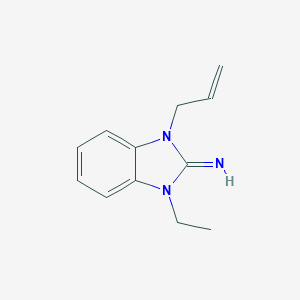
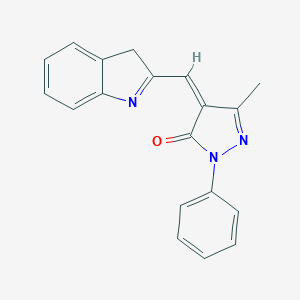
![2-Amino-4-(furan-2-yl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B494587.png)